molecular formula C13H8ClF2NO B12831232 Benzamide, N-(3-chlorophenyl)-2,6-difluoro-

Benzamide, N-(3-chlorophenyl)-2,6-difluoro-

Cat. No.: B12831232
M. Wt: 267.66 g/mol
InChI Key: LZWCYTYURGFFOM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2,6-difluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3-chlorophenyl group and two fluorine atoms attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2,6-difluorobenzamide typically involves the reaction of 3-chloroaniline with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of N-(3-chlorophenyl)-2,6-difluorobenzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2,6-difluorobenzamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide bond in N-(3-chlorophenyl)-2,6-difluorobenzamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group forms a phenol derivative.

    Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction typically yields amines or alcohols.

    Hydrolysis: Hydrolysis results in the formation of 3-chloroaniline and 2,6-difluorobenzoic acid.

Scientific Research Applications

N-(3-chlorophenyl)-2,6-difluorobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2,6-difluorobenzamide
  • N-(4-chlorophenyl)-2,6-difluorobenzamide
  • N-(3-chlorophenyl)-2,4-difluorobenzamide

Uniqueness

N-(3-chlorophenyl)-2,6-difluorobenzamide is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H8ClF2NO

Molecular Weight

267.66 g/mol

IUPAC Name

N-(3-chlorophenyl)-2,6-difluorobenzamide

InChI

InChI=1S/C13H8ClF2NO/c14-8-3-1-4-9(7-8)17-13(18)12-10(15)5-2-6-11(12)16/h1-7H,(H,17,18)

InChI Key

LZWCYTYURGFFOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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